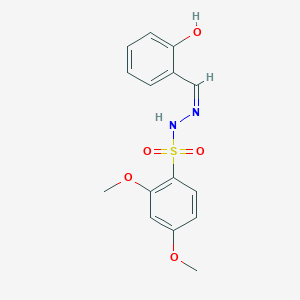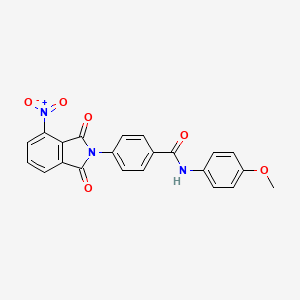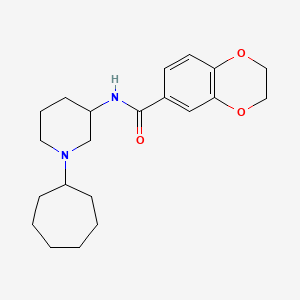![molecular formula C20H29N7O B5975459 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone](/img/structure/B5975459.png)
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium bicarbonate (NaHCO₃) at elevated temperatures (80-90°C) for several hours . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone include:
3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine: This compound shares a similar piperazino group but differs in its core structure.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another related compound with a piperazino group, but with a different pyridine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-3-25-9-11-27(12-10-25)19-21-14-16(15(2)22-19)17-13-18(28)24-20(23-17)26-7-5-4-6-8-26/h13-14H,3-12H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCHJUBIXXJUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)

![ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B5975428.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5975442.png)
![N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5975444.png)

![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![(5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5975463.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)
